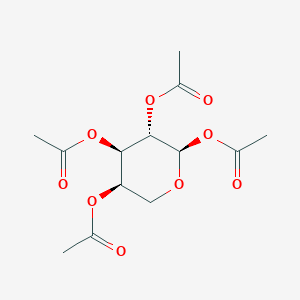

1,2,3,4-Tetra-O-acetil-α-D-arabinopiranosa

Descripción general

Descripción

1,2,3,4-Tetra-o-acetyl-alpha-d-arabinopyranose is a useful research compound. Its molecular formula is C13H18O9 and its molecular weight is 318.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2,3,4-Tetra-o-acetyl-alpha-d-arabinopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetra-o-acetyl-alpha-d-arabinopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Estudios de Difracción de Neutrones

Se han llevado a cabo estudios de difracción de neutrones en 1,2,3,4-Tetra-O-acetil-α-D-arabinopiranosa . Esta estructura proporciona una determinación precisa de la posición y los parámetros de movimiento térmico para todos los átomos de hidrógeno . Los resultados de la difracción de neutrones concuerdan bien con los resultados de rayos X para los parámetros de posición y térmicos no hidrógeno .

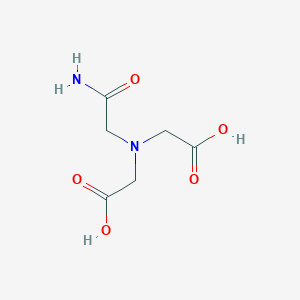

Síntesis de otros compuestos

this compound se puede utilizar en la síntesis de otros compuestos. Por ejemplo, se puede utilizar en la síntesis de 1,2,3,4-Tetra-O-acetil-α-L-fucopiranosa .

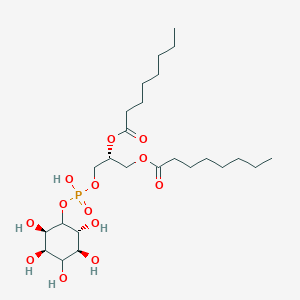

3. Estudio de sustratos para la sintetasa de inositol Los derivados fosforilados de this compound han demostrado ser valiosos en el estudio de sustratos para la sintetasa de inositol .

Preparación de tensioactivos aniónicos

this compound se puede utilizar en la preparación de tensioactivos aniónicos .

Mecanismo De Acción

Target of Action

1,2,3,4-Tetra-o-acetyl-alpha-d-arabinopyranose is a type of carbohydrate that is used in the synthesis of disaccharides and D-glucose6-phosphate . It is also involved in the study of substrates for inositol synthase . The primary targets of this compound are therefore enzymes involved in carbohydrate metabolism and biosynthesis.

Mode of Action

It is known that acetylated sugars like this compound can interact with their targets by donating acetyl groups, which can modify the structure and function of target molecules .

Biochemical Pathways

1,2,3,4-Tetra-o-acetyl-alpha-d-arabinopyranose is involved in the carbohydrate metabolism pathway, specifically in the synthesis of disaccharides and D-glucose6-phosphate . These molecules play crucial roles in energy production and storage in cells. Changes in these pathways can have downstream effects on cellular energy levels and metabolic processes.

Pharmacokinetics

It is known that the compound has a predicted boiling point of 3629±420 °C and a density of 129±01 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 1,2,3,4-Tetra-o-acetyl-alpha-d-arabinopyranose’s action are likely related to its role in carbohydrate metabolism. By contributing to the synthesis of disaccharides and D-glucose6-phosphate, this compound can influence cellular energy production and storage .

Propiedades

IUPAC Name |

[(3R,4R,5S,6R)-4,5,6-triacetyloxyoxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOQJPYNENPSSS-FVCCEPFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269511 | |

| Record name | α-D-Arabinopyranose, 1,2,3,4-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19186-37-9 | |

| Record name | α-D-Arabinopyranose, 1,2,3,4-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19186-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Arabinopyranose, 1,2,3,4-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.